molecular formula C20H16O5 B2784675 prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 869079-97-0

prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2784675
CAS No.: 869079-97-0
M. Wt: 336.343
InChI Key: JWYCQOKOWKUHDD-UHFFFAOYSA-N
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Description

prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of chromone derivatives Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-enyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as aromatase, by binding to the active site and preventing the conversion of androgens to estrogens. This inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-ynyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate: Similar in structure but contains a triple bond instead of a double bond in the prop-2-enyl group.

    2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid: The parent compound without the prop-2-enyl group.

    3-(Prop-2-enyl)pyrrolidine-2,5-dione: A structurally related compound with a pyrrolidine ring instead of a chromone ring.

Uniqueness

prop-2-en-1-yl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its combination of a chromone core with a prop-2-enyl ester group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

prop-2-enyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-2-10-23-19(21)13-24-16-9-8-15-11-17(14-6-4-3-5-7-14)20(22)25-18(15)12-16/h2-9,11-12H,1,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYCQOKOWKUHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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